molecular formula C19H16ClN3O2 B15019621 3-(4-chlorophenyl)-4-(3-methoxyphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

3-(4-chlorophenyl)-4-(3-methoxyphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B15019621
M. Wt: 353.8 g/mol
InChI Key: ARZYZJWMLSPBGL-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-4-(3-METHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a synthetic organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-4-(3-METHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a suitable diketone or β-keto ester.

    Cyclization: The pyrazole intermediate can undergo cyclization with a pyridine derivative under acidic or basic conditions to form the pyrazolopyridine core.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, if present, converting them to amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include:

    Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate access.

    Receptor modulation: Acting as an agonist or antagonist at a receptor site, altering signal transduction pathways.

    Protein-protein interactions: Disrupting or stabilizing interactions between proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1H-pyrazolo[3,4-b]pyridine: Lacks the methoxyphenyl group, potentially altering its biological activity.

    4-(3-Methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine: Lacks the chlorophenyl group, which may affect its chemical reactivity and interactions.

Uniqueness

The presence of both the 4-chlorophenyl and 3-methoxyphenyl groups in 3-(4-CHLOROPHENYL)-4-(3-METHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE may confer unique properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic profiles.

Properties

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-(3-methoxyphenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C19H16ClN3O2/c1-25-14-4-2-3-12(9-14)15-10-16(24)21-19-17(15)18(22-23-19)11-5-7-13(20)8-6-11/h2-9,15H,10H2,1H3,(H2,21,22,23,24)

InChI Key

ARZYZJWMLSPBGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)NC3=NNC(=C23)C4=CC=C(C=C4)Cl

Origin of Product

United States

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